![molecular formula C12H15N2NaO4 B1408200 Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate CAS No. 1803611-29-1](/img/structure/B1408200.png)

Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate

Overview

Description

Molecular Structure Analysis

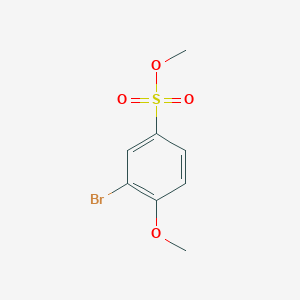

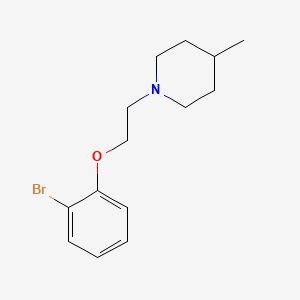

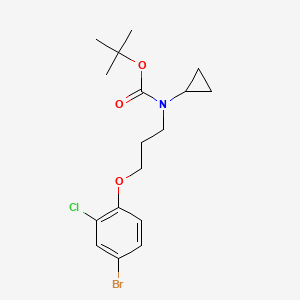

The molecular formula of Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate is C12H16N2O4.Na . The InChI code is 1S/C12H16N2O4.Na/c1-12(2,3)18-11(17)14-8-4-5-13-9(6-8)7-10(15)16;/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17);/q;+1/p-1 .Physical And Chemical Properties Analysis

The molecular weight of Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate is 274.25 . It is a powder at room temperature .Scientific Research Applications

Catalysis and Organic Synthesis

Facilitation of Domino Reactions : Sodium acetate, a component related to the subject compound, has been found to catalyze domino reactions, such as the assembly of salicylaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one. This leads to the rapid synthesis of substituted 4-pyridinyl-2-amino-4H-chromenes, which are significant for diverse biomedical applications (Elinson et al., 2017).

Synthesis of 1,2,4-Triazole Derivatives : Sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate have been used as precursors in synthesizing biologically active heterocycles. These compounds demonstrate antimicrobial activity and potential as surface active agents (El-Sayed, 2006).

Medicinal Chemistry and Drug Development

Labeling Pyridine Derivatives for NMR Studies : Pyridine derivatives, especially those labeled with nitrogen-15, can be prepared using a sodium acetate-acetic acid buffer. This method is valuable for studying acid-base interactions on solid acid catalysts using nuclear magnetic resonance (Farcasiu & Lezcano, 2013).

Synthesis of Dihydrofuro[2,3‐b]pyridines : The reactions of 2-amino-4,5-dihydro-3-furancarbonitriles with α,β-unsaturated carbonyl compounds in the presence of sodium compounds, such as sodium ethoxide, lead to the formation of various pyridine derivatives (Maruoka et al., 2002).

Material Science and Chemistry

Study of Intramolecular Sodium Bonds : Research on Na+ salts of 4-R-6-tert-butyl-pyridyl-N-oxide acetic acids has shown interesting properties of intramolecular COO−Na+ bonds, which can have applications in the development of new materials (Brzeziński et al., 1990).

Synthesis of Organotin(IV) Complexes : New sodium bis(2-pyridylthio)acetate ligand and its organotin(IV) derivatives have been synthesized and characterized, showing potential in various chemical applications (Benetollo et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate are currently unknown

Biochemical Pathways

The biochemical pathways affected by Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate are currently unknown . Understanding the affected pathways and their downstream effects requires further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate . .

properties

IUPAC Name |

sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4.Na/c1-12(2,3)18-11(17)14-8-4-5-13-9(6-8)7-10(15)16;/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRWGWCABVMGBZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.